molecular formula C19H16BrNO2S B2582005 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1798024-33-5

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2582005
CAS No.: 1798024-33-5
M. Wt: 402.31
InChI Key: ZZROZLBTRYYXAN-UHFFFAOYSA-N
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Description

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the thiophene ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(phenylmethyl)benzamide: Lacks the thiophene ring, making it less versatile in certain applications.

    N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the thiophene ring

Properties

IUPAC Name

3-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROZLBTRYYXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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